molecular formula C18H20N2O5S B3558363 3-[[3-(diethylsulfamoyl)benzoyl]amino]benzoic acid

3-[[3-(diethylsulfamoyl)benzoyl]amino]benzoic acid

Cat. No.: B3558363
M. Wt: 376.4 g/mol
InChI Key: KXMLCHRGGMWPKL-UHFFFAOYSA-N
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Description

This compound is a derivative of benzoic acid, which has been modified with a diethylamino sulfonyl group and an additional benzoic acid group . It is a complex organic molecule that can be involved in various chemical reactions.


Synthesis Analysis

The synthesis of such compounds often involves the substitution of chloride ions in cyanuric chloride with appropriate functional groups . In the case of this specific compound, the synthesis could involve the substitution of one chloride ion of cyanuric chloride with 4-aminobenzoic acid, aniline, benzylamine, diethylamine, morpholine or piperidine in the presence of sodium carbonate .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a benzoic acid group, a diethylamino sulfonyl group, and another benzoic acid group . The structure of this compound can be analyzed using techniques such as X-ray diffraction .


Chemical Reactions Analysis

This compound, like other benzoic acid derivatives, can participate in a variety of chemical reactions. These can include reactions with other organic compounds, as well as reactions under different conditions of temperature and pressure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting point would depend on the strength of the intermolecular forces in the solid state .

Future Directions

The future research directions for this compound could include further exploration of its antimicrobial activity . It could also be interesting to investigate its potential uses in other areas, such as in the development of new materials or in environmental applications.

Properties

IUPAC Name

3-[[3-(diethylsulfamoyl)benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-3-20(4-2)26(24,25)16-10-6-7-13(12-16)17(21)19-15-9-5-8-14(11-15)18(22)23/h5-12H,3-4H2,1-2H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMLCHRGGMWPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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